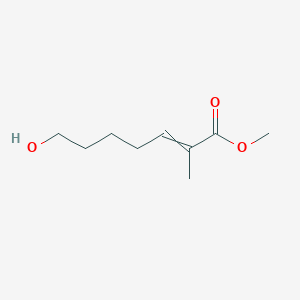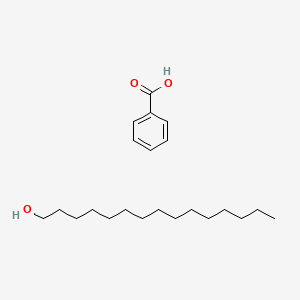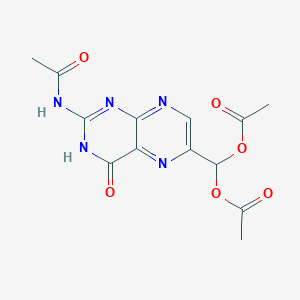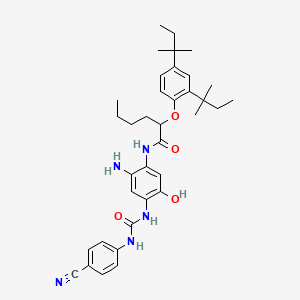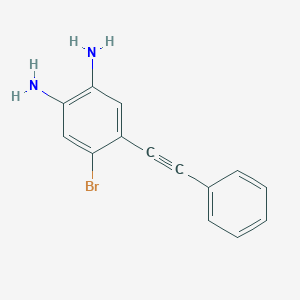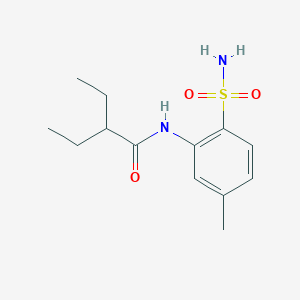
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound is notable for its unique structure, which includes an ethyl group, a butanamide backbone, and a sulfamoylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-ethylbutanoic acid with 5-methyl-2-aminobenzenesulfonamide. This reaction is facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Hydrolysis: 2-ethylbutanoic acid and 5-methyl-2-aminobenzenesulfonamide.
Oxidation: Sulfonic acid derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The aromatic ring can participate in π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide: Similar structure but with different alkyl substitution.
2-ethyl-N-(4-methyl-2-sulfamoylphenyl)butanamide: Positional isomer with the methyl group at a different position on the aromatic ring.
Uniqueness
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The combination of the ethyl group, butanamide backbone, and sulfamoylphenyl group makes it a versatile compound with diverse applications in research and industry .
Propiedades
Número CAS |
97141-32-7 |
|---|---|
Fórmula molecular |
C13H20N2O3S |
Peso molecular |
284.38 g/mol |
Nombre IUPAC |
2-ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide |
InChI |
InChI=1S/C13H20N2O3S/c1-4-10(5-2)13(16)15-11-8-9(3)6-7-12(11)19(14,17)18/h6-8,10H,4-5H2,1-3H3,(H,15,16)(H2,14,17,18) |
Clave InChI |
SSEBMDJSKZPOLP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



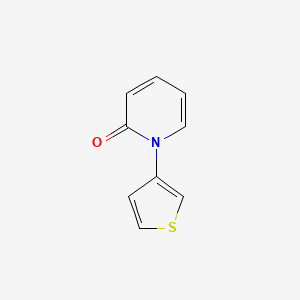
![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)


![1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14343638.png)

![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)
